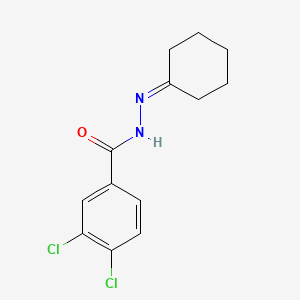![molecular formula C19H19NO3 B5707398 ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5707398.png)
ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate, also known as ethyl 2-(3-(4-methylphenyl)acryloylamino)benzoate or EMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMA is a member of the benzoate ester family and is synthesized through a series of chemical reactions.
作用机制
The mechanism of action of EMA is not fully understood, but it is believed to work through the inhibition of certain enzymes and signaling pathways. EMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. EMA may also inhibit the activity of certain signaling pathways involved in cancer cell growth.
Biochemical and Physiological Effects:
EMA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, EMA has been shown to have antioxidant properties and may help protect cells from oxidative stress. EMA has also been shown to have a neuroprotective effect and may help protect against neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
EMA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a variety of conditions. However, there are also limitations to its use. EMA is not water-soluble, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
未来方向
There are several potential future directions for research on EMA. One area of interest is in the development of new cancer treatments based on EMA. Further research is needed to determine the optimal dosing and delivery methods for EMA in these applications. Another area of interest is in the development of new anti-inflammatory drugs based on EMA. Additionally, research is needed to better understand the mechanism of action of EMA and to identify other potential applications for this compound.
合成方法
EMA is synthesized through a multi-step process that involves the reaction of 4-methyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoatebenzoyl chloride with ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate 2-aminobenzoate in the presence of a base such as triethyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoateamine. The resulting intermediate is then reacted with acryloyl chloride to produce EMA. The overall synthesis process is complex and requires careful attention to reaction conditions and purification steps to obtain high-quality EMA.
科学研究应用
EMA has shown promise in a variety of scientific research applications. One of the primary areas of interest is in the development of new drugs for the treatment of cancer. EMA has been shown to inhibit the growth of cancer cells in vitro, and further research is being conducted to determine its potential as a cancer treatment. EMA has also been studied for its anti-inflammatory properties and potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
ethyl 2-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-23-19(22)16-6-4-5-7-17(16)20-18(21)13-12-15-10-8-14(2)9-11-15/h4-13H,3H2,1-2H3,(H,20,21)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRPAEQICQXOGR-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine](/img/structure/B5707320.png)
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide)](/img/structure/B5707328.png)

![N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5707332.png)
![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5707340.png)

![1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5707373.png)


![1-benzyl-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5707393.png)
![N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline](/img/structure/B5707400.png)
![N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707405.png)
![4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5707409.png)